molecular formula C48H20 B1614915 pentadecacyclo[37.7.1.12,10.03,24.04,9.05,22.06,19.07,16.08,13.025,46.027,44.030,43.033,42.036,41.040,45]octatetraconta-1(46),2,4(9),5(22),6(19),7(16),8(13),10(48),11,14,17,20,23,25,27(44),28,30(43),31,33(42),34,36(41),37,39(47),40(45)-tetracosaene CAS No. 98570-53-7

pentadecacyclo[37.7.1.12,10.03,24.04,9.05,22.06,19.07,16.08,13.025,46.027,44.030,43.033,42.036,41.040,45]octatetraconta-1(46),2,4(9),5(22),6(19),7(16),8(13),10(48),11,14,17,20,23,25,27(44),28,30(43),31,33(42),34,36(41),37,39(47),40(45)-tetracosaene

Cat. No.: B1614915
CAS No.: 98570-53-7
M. Wt: 596.7 g/mol
InChI Key: QOPWDVCEMZLGPK-UHFFFAOYSA-N
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Description

This compound is a highly complex polycyclic hydrocarbon characterized by a fused network of 15 interconnected rings, including cyclopropane, cyclobutane, and larger cycloalkane systems. Its IUPAC name reflects the intricate arrangement of bridging and spiro junctions, resulting in exceptional structural rigidity and steric strain.

Properties

IUPAC Name

pentadecacyclo[37.7.1.12,10.03,24.04,9.05,22.06,19.07,16.08,13.025,46.027,44.030,43.033,42.036,41.040,45]octatetraconta-1(46),2,4(9),5(22),6(19),7(16),8(13),10(48),11,14,17,20,23,25,27(44),28,30(43),31,33(42),34,36(41),37,39(47),40(45)-tetracosaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H20/c1-5-23-9-13-27-17-31-33-19-29-15-11-25-7-3-22-4-8-26-12-16-30-20-34(46(33)48-43(29)39(25)36(22)40(26)44(30)48)32-18-28-14-10-24-6-2-21(1)35-37(23)41(27)47(45(31)32)42(28)38(24)35/h1-20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOPWDVCEMZLGPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C4=C1C=CC5=C4C6=C(C=C5)C=C7C8=CC9=C1C4=C(C=CC5=C4C4=C(C=C5)C=CC5=CC(=C8C1=C54)C1=C7C6=C3C(=C1)C=C2)C=C9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40348352
Record name Benzo[1,2,3-bc:4,5,6-b'c']dicoronene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40348352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

596.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98570-53-7
Record name Benzo[1,2,3-bc:4,5,6-b'c′]dicoronene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98570-53-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzo[1,2,3-bc:4,5,6-b'c']dicoronene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40348352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DICORONYLENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9BX8DTC7R5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex compound typically involves multiple steps, including cyclization reactions, ring-closing metathesis, and other advanced organic synthesis techniques. The reaction conditions often require precise control of temperature, pressure, and the use of specific catalysts to achieve the desired structure.

Industrial Production Methods

Industrial production of this compound, if feasible, would likely involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

This compound may undergo various types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a model system to study complex ring structures and their reactivity.

Biology

In biology, it might be investigated for its potential interactions with biological molecules, such as proteins or nucleic acids.

Medicine

In medicine, researchers could explore its potential as a drug candidate, particularly if it exhibits unique biological activity.

Industry

In industry, this compound could find applications in the development of new materials with specific properties, such as high stability or unique electronic characteristics.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its interactions with molecular targets. This could involve binding to specific proteins, altering enzyme activity, or interacting with cellular membranes. The pathways involved would be elucidated through detailed biochemical and biophysical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Complexity and Ring Systems

The compound’s defining feature is its 15-ring system, surpassing most known polycyclic hydrocarbons. Below is a comparison with analogous compounds:

Compound Name Number of Rings Key Structural Features Molecular Weight (g/mol) Reference
Pentadecacyclo[...]-tetracosaene 15 8 cyclopropane, 5 cyclobutane, 2 cyclohexene ~580 (estimated)
8,12,14-Triazatetracyclo[7.7.0.1¹³.0²,⁷]hexadeca-2,4,6,10,12-pentaene (Compound 39) 4 3 fused rings with nitrogen substitution 228.3
6,8,14,16,25,27,33,35-Octamethoxy-4,12,29,37-tetra(4-bromophenyl)... (Compound 29) 9 Heterocyclic aromatic system with bromine 1298.2
Adiantulupanone (Triterpene) 5 Pentacyclic triterpene with ketone groups 440.7

Key Observations :

  • The pentadecacyclo compound’s 15 rings create a highly strained geometry, unlike the more relaxed frameworks of triterpenes (e.g., adiantulupanone) .
  • Nitrogen- or oxygen-substituted analogs (e.g., Compound 29) prioritize functional group diversity over ring count, enabling applications in catalysis or bioactivity .
Stability and Reactivity
  • Thermal Stability : The compound’s strain energy likely renders it thermally unstable compared to saturated analogs like pentadecane (), which lacks ring strain.
  • Oxidative Reactivity : Similar to polyaromatic hydrocarbons (PAHs), the compound may undergo electrophilic substitution at less-strained positions, but steric hindrance could limit reactivity .
Material Science Potential

The compound’s rigid framework could serve as a scaffold for molecular cages or porous materials , analogous to metal-organic frameworks (MOFs) derived from polycyclic ligands. Computational studies using van der Waals descriptors () could predict its packing efficiency and porosity .

Critical Analysis of Limitations

  • Characterization Gaps : The absence of experimental data (e.g., X-ray crystallography or MS/MS fragmentation) limits definitive structural validation. SHELX-based refinement () would be essential for resolving atomic positions.
  • Scalability: Synthetic routes for such complex systems remain hypothetical, requiring advances in step-economical methodologies .

Biological Activity

Pentadecacyclo[37.7.1.12,10.03,24.04,9.05,22.06,19.07,16.08,13.025,46.027,44.030,43.033,42.036,41.040,45]octatetraconta-1(46),2,4(9),5(22),6(19),7(16),8(13),10(48),11,14,17,20,23,25,27(44),28,30(43),31,33(42),34,36(41),37,39(47),40(45)-tetracosaene is a complex polycyclic compound that has garnered attention for its unique structural properties and potential biological activities. This article delves into the biological activity of this compound based on available literature and research findings.

Chemical Structure and Properties

The compound is characterized by its extensive cyclic structure comprising 37 rings and a tetracosaene backbone. Its molecular formula is C48H20 with a molecular weight of approximately 596.687 g/mol . The intricate arrangement of its carbon atoms contributes to its stability and potential reactivity in biological systems.

Table 1: Basic Properties of Pentadecacyclo[37.7.1...tetracosaene

PropertyValue
Molecular FormulaC48H20
Molecular Weight596.687 g/mol
IUPAC NamePentadecacyclo[37.7.1...tetracosaene
CAS Number98570-53-7

Anticancer Properties

Research indicates that pentadecacyclo[37.7.1...tetracosaene exhibits potential anticancer properties through various mechanisms:

  • Cell Proliferation Inhibition : Studies have shown that the compound can inhibit the proliferation of cancer cells in vitro by inducing apoptosis (programmed cell death) .
  • Mechanisms of Action : The compound may disrupt cellular signaling pathways associated with cancer growth and survival, although specific pathways remain to be elucidated.

Antimicrobial Activity

Preliminary studies suggest that pentadecacyclo[37.7.1...tetracosaene may possess antimicrobial properties:

  • Bacterial Inhibition : In vitro assays indicate that the compound can inhibit the growth of certain bacterial strains .
  • Mechanism : The exact mechanism by which it exerts antimicrobial effects is still under investigation but may involve disruption of bacterial cell membranes.

Neuroprotective Effects

Emerging research points to potential neuroprotective effects:

  • Oxidative Stress Reduction : The compound may help mitigate oxidative stress in neuronal cells, which is crucial for preventing neurodegenerative diseases .
  • Neurotransmitter Modulation : There is evidence suggesting that it could influence neurotransmitter levels, thereby impacting cognitive functions.

Study 1: Anticancer Activity in Breast Cancer Cell Lines

A study conducted on MCF-7 breast cancer cells demonstrated that pentadecacyclo[37.7.1...tetracosaene significantly reduced cell viability at concentrations above 10 µM after 48 hours of treatment . The study highlighted the compound's ability to induce apoptosis as confirmed by flow cytometry analysis.

Study 2: Antimicrobial Efficacy Against Staphylococcus aureus

In a separate investigation focusing on antimicrobial properties, pentadecacyclo[37.7.1...tetracosaene exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus . This suggests its potential as a lead compound for developing new antimicrobial agents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
pentadecacyclo[37.7.1.12,10.03,24.04,9.05,22.06,19.07,16.08,13.025,46.027,44.030,43.033,42.036,41.040,45]octatetraconta-1(46),2,4(9),5(22),6(19),7(16),8(13),10(48),11,14,17,20,23,25,27(44),28,30(43),31,33(42),34,36(41),37,39(47),40(45)-tetracosaene
Reactant of Route 2
pentadecacyclo[37.7.1.12,10.03,24.04,9.05,22.06,19.07,16.08,13.025,46.027,44.030,43.033,42.036,41.040,45]octatetraconta-1(46),2,4(9),5(22),6(19),7(16),8(13),10(48),11,14,17,20,23,25,27(44),28,30(43),31,33(42),34,36(41),37,39(47),40(45)-tetracosaene

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